REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:14])[N:5]([C:7]2[CH:12]=[C:11](Cl)[N:10]=[CH:9][N:8]=2)[N:6]=1.[CH3:15][NH2:16]>CC(O)C>[NH2:14][C:4]1[N:5]([C:7]2[N:8]=[CH:9][N:10]=[C:11]([NH:16][CH3:15])[CH:12]=2)[N:6]=[C:2]([CH3:1])[CH:3]=1
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N(N1)C1=NC=NC(=C1)Cl)N
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
triturated with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C1=CC(=NC=N1)NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |